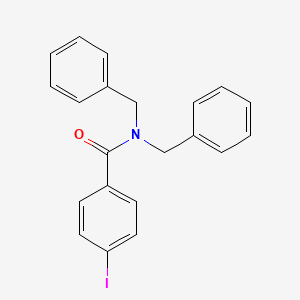

N,N-dibenzyl-4-iodobenzamide

Description

N,N-Dibenzyl-4-iodobenzamide (C21H18INO, molecular weight 455.28 g/mol) is a synthetic benzamide derivative characterized by two benzyl groups attached to the amide nitrogen and an iodine atom at the para position of the benzamide ring. Its synthesis involves coupling 4-iodobenzoyl chloride with dibenzylamine, as demonstrated in the preparation of intermediate 4.39.9 (yield: 86%, E/Z ratio >50:1) . Spectroscopic data (IR, <sup>1</sup>H NMR) confirm the structure, with key signals at δ 7.44–7.05 ppm (aromatic protons) and 3.94 ppm (methylene protons adjacent to the amide) . This compound primarily serves as a precursor in organic synthesis, enabling the construction of complex heterocycles and boron-containing molecules .

Properties

IUPAC Name |

N,N-dibenzyl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18INO/c22-20-13-11-19(12-14-20)21(24)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCZJIVDXMUONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-iodobenzamide typically involves the iodination of benzamide derivatives. One common method is the reaction of 4-iodobenzoic acid with benzylamine under appropriate conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield N,N-dibenzyl-4-azidobenzamide, while oxidation with potassium permanganate can produce N,N-dibenzyl-4-iodobenzoic acid.

Scientific Research Applications

N,N-dibenzyl-4-iodobenzamide has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-iodobenzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

4-[<sup>125</sup>I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP)

- Structure : Replaces the N-dibenzyl groups with an N-benzylpiperidinyl moiety.

- Pharmacological Profile :

- Exhibits high affinity for sigma-1 (Ki = 4.6 nM) and sigma-2 (Ki = 56 nM) receptors, making it a potent radiopharmaceutical for breast cancer imaging .

- Scatchard analysis in MCF-7 cells reveals Kd = 26 nM and Bmax = 4000 fmol/mg protein, indicating robust receptor saturation .

- Biodistribution in rats shows rapid blood clearance but prolonged retention in the hepatobiliary system, with 55–68% receptor blocking efficacy in key organs .

- Key Difference : The piperidinyl group enhances sigma receptor targeting, unlike the inert dibenzyl groups in N,N-dibenzyl-4-iodobenzamide.

N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)

- Structure: Features a diethylaminoethyl side chain instead of dibenzyl groups.

- Applications: Melanoma imaging agent with 6.5% ID/g tumor uptake in B16 murine models and tumor-to-normal tissue ratios of 37 (tumor/blood) at 24 hours . Phase II clinical trials demonstrated 81% diagnostic sensitivity and 100% specificity in detecting melanoma metastases .

- Structure-Activity Relationship : Substituents like methoxy or acetamido groups (e.g., compound 6 in ) enhance tumor uptake (23.2% ID/g) and metabolic stability, while unsubstituted analogues exhibit rapid urinary excretion .

N-Hydroxy-4-iodobenzamide

- Structure : Lacks N-alkyl groups, replacing them with a hydroxylamine moiety.

- Properties: Acts as a hydroxamic acid (pKa ~8.5), enabling metal chelation and radical scavenging. Its monoisotopic mass is 262.9443 g/mol .

- Divergent Use : Primarily investigated for antioxidant or chelation therapy, contrasting with the synthetic utility of this compound.

N-Cyclopropyl-N-ethyl-4-iodobenzamide Derivatives

- Structure : Incorporates cyclopropyl and ethyl groups on the amide nitrogen.

- Applications: Explored for anticancer activity, with derivatives showing binding to cyclohepta[c]quinoline scaffolds .

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

*Calculated for non-radioactive form.

Impact of N-Substituents

- Lipophilicity : Dibenzyl and benzylpiperidinyl groups increase lipophilicity, enhancing membrane permeability but risking hepatobiliary retention (e.g., 4-IBP ).

- Receptor Specificity: Piperidinyl and diethylaminoethyl groups direct binding to sigma receptors or melanin, respectively, while dibenzyl groups lack such targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.